2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate

Description

Molecular Architecture and Stereoelectronic Features

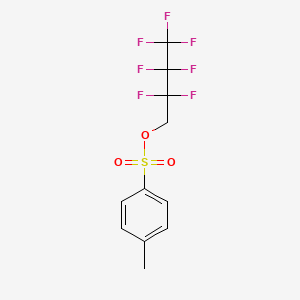

The molecular structure of this compound consists of two distinct functional domains: a highly fluorinated butyl chain and a p-toluenesulfonate group. The compound possesses the molecular formula C₁₁H₉F₇O₃S with a molecular weight of 354.236 daltons. The Chemical Abstracts Service registry number for this compound is 312-66-3, providing unambiguous identification in chemical databases.

The fluorinated butyl chain contains seven fluorine atoms arranged in a specific pattern that creates significant stereoelectronic effects. The presence of multiple carbon-fluorine bonds results in substantial electronegativity differences within the molecular framework, leading to unique electronic distribution patterns. Research has demonstrated that such fluorination patterns can dramatically influence lipophilicity characteristics, with studies showing that replacement of perfluoroalkyl groups with methyl-terminated fluoroalkyl chains can lead to substantial reductions in lipophilicity.

The p-toluenesulfonate moiety consists of a benzene ring substituted with a methyl group at the para position and a sulfonate ester linkage. This aromatic system provides stability to the molecule while serving as an excellent leaving group in nucleophilic substitution reactions. The sulfonate group exhibits strong electron-withdrawing characteristics, which are further enhanced by the electron-deficient nature of the fluorinated alkyl chain.

The stereoelectronic properties of this compound are particularly noteworthy due to the high electronegativity of the fluorine atoms. The carbon-fluorine bonds create significant dipole moments throughout the molecule, resulting in altered conformational preferences compared to non-fluorinated analogs. Studies of similar fluorinated compounds have revealed that the presence of multiple fluorine atoms can lead to conformational changes that affect both lipophilicity and biological activity.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic analysis of this compound provides detailed information about its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, with both proton and fluorine nuclear magnetic resonance providing complementary information about the compound's architecture.

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for this compound due to the presence of seven fluorine atoms in distinct chemical environments. The fluorine atoms attached to the terminal carbon (carbon-4) typically exhibit chemical shifts different from those on carbons 2 and 3 due to varying degrees of shielding and deshielding effects. Research on similar fluorinated compounds has shown that fluorine nuclear magnetic resonance parameters require specific acquisition settings, including relaxation delays of 30-60 seconds to ensure complete relaxation between pulses.

Proton nuclear magnetic resonance spectroscopy reveals the aromatic protons of the p-toluenesulfonate group, typically appearing as characteristic doublets in the aromatic region. The methyl group attached to the benzene ring appears as a singlet, while the protons on the fluorinated butyl chain exhibit complex coupling patterns due to fluorine-proton coupling interactions. The chemical shifts of these protons are significantly affected by the electron-withdrawing nature of the adjacent fluorine atoms.

Infrared spectroscopy provides information about the functional groups present in the molecule. The sulfonate group exhibits characteristic stretching vibrations, typically appearing as strong absorptions in the 1150-1350 wavenumber region. The carbon-fluorine bonds produce distinctive stretching vibrations in the 1000-1300 wavenumber range, while the aromatic carbon-carbon stretching modes appear around 1600 wavenumbers.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of fluorinated tosylates. The monoisotopic mass has been determined to be 354.016063 daltons, which corresponds precisely to the expected molecular composition. High-resolution mass spectrometry enables precise determination of the elemental composition and can distinguish between potential isomers or impurities.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of this compound reflect the influence of extensive fluorination on the physical characteristics of the compound. Multiple sources report consistent values for key thermal properties, providing reliable data for practical applications and theoretical calculations.

| Property | Value | Source Reference |

|---|---|---|

| Melting Point | 30-30.5°C | |

| Boiling Point | 118-120°C | |

| Density | 1.4-1.465 g/cm³ | |

| Flash Point | >110°C | |

| Refractive Index | 1.421 |

The melting point of 30-30.5°C indicates that this compound exists as a solid at room temperature, which is consistent with the presence of the rigid aromatic tosylate group and intermolecular interactions involving the fluorinated chain. The relatively low melting point compared to non-fluorinated analogs suggests that the fluorine atoms may disrupt crystal packing efficiency, despite their high electronegativity.

The boiling point range of 118-120°C demonstrates the volatility characteristics of this compound under standard atmospheric pressure conditions. This relatively low boiling point is remarkable considering the molecular weight of 354 daltons, indicating that intermolecular forces are not exceptionally strong despite the presence of the polar sulfonate group. The high fluorine content may contribute to reduced intermolecular interactions due to the poor polarizability of fluorine atoms.

Phase behavior studies of similar fluorinated compounds have revealed that the presence of multiple fluorine atoms can lead to unique phase transitions and thermal stability characteristics. The fluorinated nature of the butyl chain may impart enhanced thermal stability compared to hydrogen-containing analogs, as carbon-fluorine bonds are among the strongest single bonds in organic chemistry.

The density values ranging from 1.4 to 1.465 g/cm³ reflect the high atomic mass of fluorine atoms contributing to the overall mass density of the compound. This density is significantly higher than typical organic compounds of similar molecular weight, demonstrating the influence of fluorine substitution on bulk physical properties.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound are fundamentally influenced by the dual nature of its molecular structure, combining the highly fluorinated alkyl chain with the polar sulfonate functionality. Understanding these solubility patterns is crucial for predicting behavior in various chemical environments and optimizing reaction conditions.

Lipophilicity measurements have provided quantitative data on the partition behavior of this compound. The logarithm of the partition coefficient (log P) has been determined to be 4.61400, indicating significant lipophilic character. This high log P value reflects the substantial contribution of the fluorinated butyl chain to the overall hydrophobic character of the molecule, despite the presence of the polar sulfonate group.

Research on related fluorinated compounds has demonstrated that the lipophilicity of fluoroalkyl groups can be dramatically reduced by replacing terminal trifluoromethyl groups with methyl groups. Studies have shown that compounds with similar fluorination patterns exhibit log D₇.₄ values ranging from +1.8 to +2.3, depending on the specific fluorination pattern and chain length. The distribution of fluorine atoms within the alkyl chain significantly affects the overall lipophilicity, with internally fluorinated compounds often showing different partitioning behavior compared to terminally fluorinated analogs.

The partition coefficient data reveals important insights into the conformational behavior of fluorinated compounds. Research has indicated that fluorinated molecules can exhibit "chameleon-like" behavior, adopting different conformations in polar versus nonpolar environments. This conformational flexibility can lead to higher weighted dipole moments in aqueous phases compared to organic phases, affecting the apparent partition coefficients.

Comparative studies of fluorinated versus non-fluorinated analogs have demonstrated that the strategic placement of fluorine atoms can maintain or even reduce lipophilicity while extending the carbon chain length. For example, tetrafluorinated and hexafluorinated alcohols have been shown to exhibit similar lipophilicities to their non-fluorinated shorter-chain analogs. This phenomenon suggests that this compound may exhibit solubility characteristics different from what might be predicted based solely on its molecular weight and chain length.

The refractive index value of 1.421 provides additional information about the optical properties and molecular packing characteristics of this compound. This parameter is related to the polarizability of the molecule and can be used to estimate other physicochemical properties through established correlations.

Storage and handling considerations indicate that this compound should be maintained under inert atmospheric conditions at temperatures between 2-8°C, suggesting potential reactivity or decomposition under ambient conditions. The requirement for controlled storage atmospheres may be related to the reactivity of the sulfonate ester functionality rather than the fluorinated chain, as carbon-fluorine bonds are generally chemically inert under normal conditions.

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F7O3S/c1-7-2-4-8(5-3-7)22(19,20)21-6-9(12,13)10(14,15)11(16,17)18/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBRUIASHQWABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366248 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-66-3 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of p-Toluenesulfonyl Chloride

A reliable method for synthesizing p-toluenesulfonyl chloride involves the chlorosulfonation of p-toluenesulfonic acid using chlorosulfonic acid in the presence of a co-solvent system such as chloroform and an ionic liquid to improve yield and selectivity. The reaction is typically conducted at 0–40 °C with controlled addition of chlorosulfonic acid, followed by a constant temperature reaction for 1.5 to 4 hours. The process includes aqueous workup to remove excess reagents and distillation to isolate the tosyl chloride product with high purity and yield.

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material | p-Toluenesulfonic acid | Dissolved in chloroform |

| Co-solvent | Ionic liquid | Enhances solubility and reaction rate |

| Chlorosulfonic acid addition | Dropwise at 0–40 °C | Controlled to avoid side reactions |

| Reaction time | 1.5–4 hours | Constant temperature |

| Workup | Water wash, separation, distillation | Removes by-products and isolates product |

Esterification with 2,2,3,3,4,4,4-Heptafluorobutanol

The key step is the nucleophilic substitution of the tosyl chloride with the fluorinated alcohol. This reaction is typically performed under anhydrous conditions using a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid formed and to drive the reaction forward.

- The fluorinated alcohol (2,2,3,3,4,4,4-heptafluorobutanol) is reacted with p-toluenesulfonyl chloride in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- The reaction is carried out at low temperature (0–5 °C) initially to control the exothermicity, then allowed to warm to room temperature for completion.

- After reaction completion, the mixture is washed with aqueous acid and base to remove residual reagents and by-products.

- The product is purified by extraction and distillation or recrystallization.

Detailed Reaction Conditions and Optimization

Comparative Analysis with Related Fluorinated Tosylates

While direct literature on this compound is limited, analogous compounds such as 2,2,2-trifluoroethyl p-toluenesulfonate have been synthesized using similar methods. For example, trifluoroethyl tosylate is prepared by reacting trifluoroethanol with tosyl chloride under basic conditions, yielding a product with melting point 36–38 °C and good purity.

Research Findings and Notes

- The use of ionic liquids as co-solvents in the preparation of p-toluenesulfonyl chloride improves the reaction efficiency by modifying the distribution coefficient of reactants, leading to higher yields and easier separation of by-products such as sulfuric acid.

- Esterification reactions with fluorinated alcohols require careful temperature control to prevent decomposition or side reactions due to the electron-withdrawing effects of fluorine atoms.

- Purification by reduced pressure distillation is preferred to avoid thermal degradation of the fluorinated tosylate esters.

- The reaction is sensitive to moisture; anhydrous conditions and dry solvents are critical for high purity and yield.

- Analytical techniques such as liquid chromatography and NMR spectroscopy are used to confirm product purity and structure.

Summary Table of Preparation Method

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosylate group (p-toluenesulfonate) acts as an excellent leaving group, facilitating S~N~2 reactions with nucleophiles. For example:

- Fluorination : In the presence of phase transfer catalysts like tetrabutylammonium p-toluenesulfonate, the compound undergoes fluorination with alkali metal fluorides (e.g., KF) to yield fluorinated alkanes .

- Alcoholysis : Reaction with alcohols under basic conditions produces fluorinated ethers. For instance, treatment with methanol generates 2,2,3,3,4,4,4-heptafluorobutyl methyl ether .

Key Reaction Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fluorination | KF, TBAOTs, 80°C | C₄F₇CH₂F | 85% | |

| Alcoholysis | MeOH, NaH, THF | C₄F₇CH₂OCH₃ | 78% |

Elimination Reactions

Under basic or thermal conditions, the compound undergoes β-elimination to form fluorinated alkenes. For example:

Mechanism :

- Deprotonation of the β-hydrogen by a base.

- Concerted elimination of the tosylate group and hydrogen, forming a double bond.

Transesterification

The tosylate participates in transesterification with carboxylic acids or esters:

- Reaction with isopropyl acetate yields 2,2,3,3,4,4,4-heptafluorobutyl acetate, a precursor for non-aqueous electrolytes .

Reaction Pathway :Side Products :

Hydrolysis

Controlled hydrolysis in acidic or aqueous media produces 2,2,3,3,4,4,4-heptafluoro-1-butanol :This reaction is critical for regenerating the alcohol precursor for further derivatization .

Reduction Reactions

Reduction with agents like LiAlH₄ leads to deoxygenation , forming heptafluorobutane:This highlights the tosylate’s role in converting alcohols to hydrocarbons .

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate exerts its effects involves its ability to interact with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, altering their activity. The fluorinated chain imparts hydrophobicity, which can affect the solubility and stability of the compound in different environments .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzenesulfonate

- Molecular Formula : C₁₁H₉F₇O₃S

- CAS No.: 312-66-3

- Molecular Weight : 354.02 g/mol (exact mass: 354.0174)

This compound features a fully fluorinated butyl chain (heptafluorobutyl group) attached to a p-toluenesulfonate (tosylate) group. The high electronegativity of fluorine atoms and the strong electron-withdrawing nature of the sulfonate moiety make it a reactive intermediate in nucleophilic substitution reactions. Its applications span organic synthesis, polymer chemistry, and specialty materials requiring fluorinated components .

Comparison with Structurally Similar Compounds

Fluorinated Alkyl Tosylates

The table below compares 2,2,3,3,4,4,4-heptafluorobutyl p-toluenesulfonate with other fluorinated alkyl tosylates:

Key Observations :

- Fluorination Degree : The heptafluorobutyl group provides a balance between reactivity (due to electron-withdrawing effects) and stability. Compounds with fewer fluorines (e.g., 4,4,4-trifluorobutyl) exhibit lower thermal resistance and weaker leaving group ability.

- Chain Length : Longer fluorinated chains (e.g., dodecafluoroheptyl) enhance hydrophobicity but may reduce solubility in polar solvents .

Non-Fluorinated Tosylates

Key Observations :

- Fluorination vs. Hydrocarbon Chains: Fluorinated tosylates (e.g., heptafluorobutyl) are more resistant to hydrolysis and oxidative degradation compared to non-fluorinated analogs like methyl or isobutyl tosylates.

- Reactivity: The heptafluorobutyl group’s electron-withdrawing nature enhances the sulfonate’s leaving group ability, making it superior in SN2 reactions compared to branched or non-fluorinated derivatives .

Fluorinated Aromatic Tosylates

Key Observations :

- Aliphatic vs. Aromatic Fluorination : Heptafluorobutyl p-toluenesulfonate’s aliphatic fluorination offers flexibility in polymer applications (e.g., fluorinated acrylate copolymers) , while aromatic fluorinated tosylates (e.g., pentafluorophenyl) excel in electronic applications due to their planar structure and stability .

Biological Activity

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate is a fluorinated compound that has garnered interest for its unique chemical properties and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its effects on various biological systems.

This compound is characterized by its fluorinated alkyl chain and sulfonate functional group. These features contribute to its hydrophobicity and potential interactions with biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of heptafluorobutanol with p-toluenesulfonyl chloride under basic conditions. The reaction can be optimized for yield and purity through careful control of temperature and reaction time.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated that the compound effectively inhibits the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes due to its hydrophobic nature .

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines have shown varying degrees of toxicity depending on concentration and exposure time. A notable study found:

- Cell Line : HeLa (cervical cancer cells)

- IC50 : 25 µg/mL after 48 hours of exposure.

The mechanism appears to involve apoptosis induction as evidenced by increased caspase-3 activity in treated cells .

Case Study 1: Antimicrobial Efficacy

A research team investigated the antimicrobial efficacy of this compound against biofilm-forming bacteria. The study revealed that at sub-MIC concentrations (8 µg/mL), the compound significantly reduced biofilm formation in Staphylococcus aureus by 70%, indicating potential applications in infection control .

Case Study 2: Anticancer Activity

In a separate study focusing on anticancer properties, the compound was tested against several cancer cell lines. Results showed that it inhibited proliferation in a dose-dependent manner. Notably:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Mechanistic studies suggested that the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate, and how can reaction efficiency be optimized?

The synthesis typically involves esterification of p-toluenesulfonyl chloride with 2,2,3,3,4,4,4-heptafluorobutanol under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Employing a base like pyridine or triethylamine to neutralize HCl byproducts.

- Optimizing stoichiometry (1:1 molar ratio of alcohol to sulfonyl chloride) and reaction temperature (0–25°C) to prevent side reactions.

Purification via fractional distillation or column chromatography is critical due to the compound’s sensitivity to moisture. Reference analogous fluorinated ester syntheses for procedural guidance .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated sulfonate esters, and what spectral markers should be prioritized?

- 19F NMR : Critical for confirming fluorinated alkyl chain integrity; expect distinct signals for -CF2 and -CF3 groups (e.g., δ -80 to -120 ppm).

- 1H NMR : Identify aromatic protons from the p-toluenesulfonate moiety (δ 7.2–7.8 ppm) and α-CH2 groups adjacent to fluorine (δ 4.0–4.5 ppm).

- FT-IR : Look for sulfonate S=O stretches (1350–1200 cm⁻¹) and C-F vibrations (1250–1100 cm⁻¹).

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can RAFT copolymerization experiments incorporating fluorinated sulfonate esters be designed to achieve controlled polymer architectures?

RAFT polymerization enables precise control over molecular weight and polydispersity. Key design considerations:

- Monomer Selection : Use fluorinated sulfonate esters as comonomers with acrylates or methacrylates. Maintain a 1:1 to 1:3 molar ratio with non-fluorinated monomers to balance reactivity.

- Chain Transfer Agent (CTA) : Select CTAs (e.g., trithiocarbonates) compatible with fluorinated monomers.

- Temperature Control : Conduct reactions at 60–70°C to optimize radical stability and propagation.

Monitor conversion via 1H NMR or GPC to confirm living polymerization behavior, as demonstrated in analogous RAFT studies with heptafluorobutyl acrylate .

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data for fluorinated sulfonate esters?

- Iterative Experimental Design : Adjust reaction parameters (e.g., solvent polarity, temperature) systematically while comparing outcomes to computational models (DFT calculations for transition states).

- Mechanistic Probes : Use isotopic labeling (e.g., deuterated solvents) or trapping agents to identify intermediates.

- Cross-Validation : Compare results with structurally similar compounds (e.g., heptafluorobutyl acrylate in copolymerization ) to isolate steric/electronic effects.

Align hypotheses with guiding principles of evidence-based inquiry, ensuring theoretical frameworks inform experimental adjustments .

Q. How does the heptafluorobutyl group influence thermal stability and surface properties in polymeric materials derived from sulfonate esters?

- Thermal Stability : Fluorinated groups enhance thermal resistance; use TGA to measure decomposition temperatures (typically >250°C for fluoropolymers).

- Surface Properties : Hydrophobicity and low surface energy can be quantified via contact angle measurements. Compare with non-fluorinated analogs (e.g., poly(n-butyl acrylate)) to isolate fluorinated chain effects.

Reference studies on poly(heptafluorobutyl methacrylate) for structure-property correlations .

Q. What are the critical considerations for crystallographic analysis of fluorinated sulfonate ester derivatives?

- Crystal Growth : Use slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate mixtures) to obtain single crystals.

- X-ray Diffraction : Prioritize low-temperature (100–150 K) data collection to mitigate thermal motion artifacts.

- H-Atom Placement : Constrain H-atom positions during refinement due to low electron density, as demonstrated in fluorinated naphthalene tetracarboximide studies .

Methodological Notes

- Safety : Handle fluorinated sulfonate esters in fume hoods with nitrile gloves and chemical-resistant aprons. Avoid inhalation due to potential respiratory toxicity, as noted in sulfonyl chloride safety protocols .

- Data Interpretation : Address discrepancies in copolymer composition (e.g., via MALDI-TOF or 19F NMR) by correlating monomer feed ratios with conversion rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.